molecular formula C13H11ClFNO2S B10971179 3-chloro-N-(2-fluorobenzyl)benzenesulfonamide

3-chloro-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No.: B10971179
M. Wt: 299.75 g/mol
InChI Key: SLMOJJTWTOEVSC-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would yield the sulfone derivative.

Scientific Research Applications

3-Chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide
  • 3-Bromo-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide
  • 3-Chloro-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide

Uniqueness

3-Chloro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. The presence of the 2-fluorophenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2

InChI Key

SLMOJJTWTOEVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)F

Origin of Product

United States

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